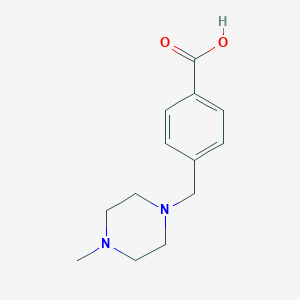

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUXJQSYXBYFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406374 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106261-48-7 | |

| Record name | 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106261487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((4-METHYL-1-PIPERAZINYL)METHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XAX7UGT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid

Introduction

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid is a pivotal organic compound, primarily recognized for its role as a key intermediate in the synthesis of Imatinib (Gleevec), a first-line medication for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzoic acid core substituted at the 4-position with a methylpiperazinylmethyl group.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | [3][4] |

| CAS Number | 106261-48-7 | [3][5] |

| Molecular Formula | C13H18N2O2 | [1][3] |

| Canonical SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | [3] |

| InChI Key | ZJUXJQSYXBYFFO-UHFFFAOYSA-N |[3] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, purification, and use in synthetic processes.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 234.29 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Boiling Point | 377.198 °C at 760 mmHg | [1] |

| Density | 1.175 g/cm³ | [1] |

| Flash Point | 181.923 °C | [1] |

| Solubility | Slightly soluble in water | [5] |

| Melting Point | 305-307 °C (for dihydrochloride salt) | [2] |

| Refractive Index | 1.58 |[1] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been developed, often targeting high purity and yield for pharmaceutical applications. Below are detailed protocols for common synthetic methods.

Method 1: Reductive Amination of 4-Formylbenzoic Acid

This method involves the direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid.

Experimental Protocol:

-

To a mixture of 4-formylbenzoic acid (1 equivalent) and sodium bicarbonate (1.5 equivalents) in methanol, add 1-methylpiperazine (1.15 equivalents).[6]

-

Stir the resulting mixture under reflux for 8 hours.[6]

-

Cool the reaction to room temperature.

-

Add sodium borohydride (1.2 equivalents) portion-wise to the mixture.[6]

-

Stir the reaction mixture overnight, allowing the solvent to evaporate.[6]

-

Treat the residue with water until complete dissolution.

-

Extract the aqueous solution with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[6]

Method 2: Hydrolysis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate

This protocol describes the synthesis via hydrolysis of the corresponding methyl ester.

Experimental Protocol:

-

Dissolve methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate hydrochloride (1.25 g) in a solution of potassium hydroxide (0.93 g) in methanol (15 ml).[5]

-

Add water (0.75 ml) to the mixture.[5]

-

Heat the mixture to reflux and maintain for 1 hour.[5]

-

After completion, cool the reaction mixture to room temperature.[5]

-

Adjust the pH to 6 using a 2 M hydrochloric acid solution.[5]

-

Remove the solvent by evaporation and dry the residue under vacuum to obtain the product along with inorganic salts.[5]

Synthesis Workflow Diagram

Caption: Reductive amination synthesis workflow.

Role in Imatinib Synthesis

The primary application of this compound is as a crucial building block for the synthesis of Imatinib.[1][2] It is typically converted to its acid chloride derivative, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, which then undergoes condensation with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine to form the final Imatinib molecule. The high purity of this intermediate is essential to meet the stringent regulatory standards for the final active pharmaceutical ingredient (API).[1]

Imatinib Synthesis Pathway

Caption: Role in Imatinib synthesis pathway.

Safety and Handling

According to GHS classifications, this compound is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Proper personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its well-defined structure and properties, coupled with established synthetic routes, make it an indispensable intermediate for the production of life-saving drugs like Imatinib. Further research into optimizing its synthesis and exploring its potential in the development of new kinase inhibitors continues to be an active area of investigation.[1][2]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid (CAS: 106261-48-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid, a pivotal intermediate in pharmaceutical synthesis. The information presented herein is intended to support research, development, and manufacturing activities related to this compound.

Introduction

This compound, with CAS number 106261-48-7, is a substituted benzoic acid derivative.[1][2] It is a white crystalline powder and serves as a critical building block in the synthesis of various pharmaceutical compounds.[2] Its most prominent application is as a key intermediate in the manufacture of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[2][3] The high purity of this intermediate is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction optimization, and formulation development.

| Property | Value | Reference |

| CAS Number | 106261-48-7 | [1][4] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][4] |

| Molecular Weight | 234.29 g/mol | [1][4] |

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | [4][5] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Boiling Point | 377.198 °C at 760 mmHg | [2] |

| Density | 1.175 g/cm³ | [2] |

| Flash Point | 181.923 °C | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [1][6][7] |

| Storage | Sealed in a dry, room temperature environment. Keep in a cool, dry, well-closed container away from moisture and strong light. | [2][5] |

| InChI Key | ZJUXJQSYXBYFFO-UHFFFAOYSA-N | [4][5] |

| SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | [1][4] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the reaction of a 4-(halomethyl)benzoic acid derivative with 1-methylpiperazine.

References

- 1. biosynth.com [biosynth.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 106261-48-7 [sigmaaldrich.com]

- 6. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 7. This compound , 98% , 106261-48-7 - CookeChem [cookechem.com]

An In-depth Technical Guide to 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid dihydrochloride: Properties, Synthesis, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid dihydrochloride, a key intermediate in the synthesis of the landmark anti-cancer drug, Imatinib. This document details the physicochemical properties of the compound, outlines established experimental protocols for its synthesis, and discusses its critical role in the generation of a potent and specific tyrosine kinase inhibitor. All quantitative data is presented in structured tables for ease of reference, and key chemical transformations are visualized using logical diagrams.

Physicochemical Properties

This compound dihydrochloride is a white to off-white crystalline powder. Its chemical structure consists of a benzoic acid core linked to a 4-methylpiperazine moiety via a methylene bridge.[1] The dihydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for its application in pharmaceutical manufacturing.[1]

| Property | Value | Reference(s) |

| CAS Number | 106261-49-8 | [2][3] |

| Molecular Formula | C13H20Cl2N2O2 | [2][4] |

| Molecular Weight | 307.22 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 305-307 °C | [5] |

| Solubility | Soluble in water.[3][5] Slightly soluble in methanol when heated.[5] | [3][5] |

| Storage | Store in a cool, dry place under an inert atmosphere.[5] | [5] |

Role in the Synthesis of Imatinib

The primary significance of this compound dihydrochloride lies in its function as a crucial building block in the synthesis of Imatinib.[1][3] Imatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the constitutive activation of which is a hallmark of chronic myeloid leukemia (CML).[6] By blocking the activity of this enzyme, Imatinib halts the uncontrolled proliferation of cancer cells.[1]

The synthesis of Imatinib involves the coupling of this compound dihydrochloride with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. This reaction forms the final amide bond, completing the structure of the active pharmaceutical ingredient.

Imatinib Synthesis Workflow

The following diagram illustrates the pivotal role of this compound dihydrochloride in the overall synthesis of Imatinib.

Experimental Protocols: Synthesis of this compound dihydrochloride

Several methods for the synthesis of this compound dihydrochloride have been reported. A common and efficient approach involves a two-step process starting from 4-methylbenzoic acid.[1]

Step 1: Bromination of 4-Methylbenzoic Acid

This step involves the radical bromination of the benzylic methyl group of 4-methylbenzoic acid.

-

Materials: 4-methylbenzoic acid, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), and a suitable solvent (e.g., carbon tetrachloride).

-

Procedure:

-

Dissolve 4-methylbenzoic acid in the solvent in a reaction flask.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Evaporate the solvent to obtain crude 4-(bromomethyl)benzoic acid.

-

The crude product can be purified by recrystallization.

-

Step 2: Amination and Salt Formation

This step involves the nucleophilic substitution of the bromine atom by 1-methylpiperazine, followed by the formation of the dihydrochloride salt.

-

Materials: 4-(bromomethyl)benzoic acid, 1-methylpiperazine, a suitable solvent (e.g., ethanol), and hydrochloric acid.

-

Procedure:

-

Dissolve 4-(bromomethyl)benzoic acid in the solvent.

-

Add 1-methylpiperazine to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction for the formation of this compound.

-

Once the reaction is complete, cool the solution.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the dihydrochloride salt.

-

Filter the precipitate, wash with a suitable solvent (e.g., cold ethanol or acetone), and dry under vacuum to yield this compound dihydrochloride.[7]

-

A visual representation of this synthesis process is provided below.

Biological Context: The Role of Imatinib in Kinase Inhibition

While there is limited publicly available data on the intrinsic biological activity of this compound dihydrochloride itself, its significance is intrinsically linked to the pharmacological action of Imatinib. Imatinib functions by targeting the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its downstream substrates.[8] This action blocks the signaling cascade that drives the malignant phenotype in CML.

BCR-ABL Signaling Pathway

The following diagram illustrates the central role of the BCR-ABL fusion protein in driving oncogenesis and how Imatinib intervenes.

Safety and Handling

This compound dihydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[10]

Conclusion

This compound dihydrochloride is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a key intermediate in the synthesis of Imatinib. While its own biological activity is not extensively characterized, its chemical properties and reactivity are well-understood, enabling its efficient production. This guide has provided a detailed overview of its physicochemical characteristics, established synthesis protocols, and its critical position in the creation of a life-saving therapeutic agent. The provided information is intended to support researchers and drug development professionals in their work with this important chemical entity.

References

- 1. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride CAS#: 106261-49-8 [m.chemicalbook.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. capotchem.com [capotchem.com]

The Core of Gleevec®: An In-depth Technical Guide to the Key Intermediates in Imatinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical intermediates in the synthesis of Imatinib, the active pharmaceutical ingredient in Gleevec®, a cornerstone in targeted cancer therapy. This document details the primary synthetic routes, providing structured data on reaction yields and conditions. Furthermore, it offers detailed experimental protocols for the synthesis of these crucial building blocks and visualizes the synthetic logic and the targeted biological pathway through Graphviz diagrams.

Introduction to Imatinib and its Synthesis

Imatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the key driver of chronic myeloid leukemia (CML). It also inhibits other receptor tyrosine kinases such as c-KIT and PDGF-R, making it effective in the treatment of gastrointestinal stromal tumors (GIST). The synthesis of this groundbreaking drug, while appearing structurally straightforward with no stereocenters, involves several key intermediates that are critical for achieving high purity and overall yield. The most common synthetic strategies converge on the formation of an amide bond between a substituted pyrimidine amine core and a side chain containing a piperazine moiety.

Key Intermediates and Synthetic Pathways

The industrial synthesis of Imatinib has evolved, but most routes rely on the preparation and coupling of two key fragments. The primary intermediates that form the backbone of Imatinib's structure are:

-

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1) : This molecule represents the core aniline-pyrimidine structure of Imatinib.

-

4-(4-methylpiperazinomethyl)benzoyl chloride (2) : This acid chloride provides the characteristic side chain that enhances the solubility and pharmacological properties of Imatinib.

The final step in many syntheses is the condensation of these two intermediates. The following sections will delve into the preparation of these and other crucial precursors.

Experimental Protocols and Data

Synthesis of N-(2-Methyl-5-nitrophenyl)guanidine (Intermediate for the Pyrimidine Ring)

A common precursor for the pyrimidine ring is a guanidine derivative. One method involves the reaction of 2-methyl-5-nitroaniline with cyanamide.

Experimental Protocol:

To a flask containing 2-amino-4-nitrotoluene (200.0g, 1.31mol), a 50% aqueous solution of cyanamide (255.0ml, 3.28mol) and water (200ml) are added. The mixture is heated to 60-65°C. Concentrated hydrochloric acid (223ml) is then added dropwise, and the reaction is continued for 4 hours. After cooling to 20-25°C, a 20% aqueous sodium hydroxide solution is added dropwise to adjust the pH to 8-8.5, leading to the precipitation of a yellow solid. The solid is filtered, washed with 100ml of water, and dried in an oven at 50°C.[1]

| Reactants | Molar Ratio | Solvent | Temperature | Reaction Time | Product | Yield | Purity (HPLC) |

| 2-Amino-4-nitrotoluene, Cyanamide, HCl | 1 : 2.5 : ~2 | Water | 60-65°C | 4 hours | 2-Methyl-5-nitrophenyl guanidine | 97.2% | 99.3% |

Synthesis of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (Enaminone Intermediate)

This enaminone is a key building block for the pyrimidine ring system.

Experimental Protocol:

3-Acetylpyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an inert solvent. The molar ratio of DMF-DMA to 3-acetylpyridine is typically less than or equal to 1.1:1.[1]

Note: Specific quantitative data for this step is often combined with the subsequent cyclization step in the available literature.

Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Nitro-Precursor)

This intermediate is formed by the cyclization of the guanidine and enaminone intermediates.

Experimental Protocol:

The residue from the enaminone synthesis is combined with 2-methyl-5-nitrophenyl guanidine (35.3g, 0.18mol) and DMF (115ml). The mixture is refluxed for 16 hours. After the reaction, 450ml of water is added, causing the product to precipitate. The solid is cooled, filtered, and the crude product is triturated with methanol. The final product is obtained after filtration and drying at 50°C.[1]

| Reactants | Molar Ratio | Solvent | Temperature | Reaction Time | Product | Yield | Purity (HPLC) |

| Enaminone intermediate, 2-Methyl-5-nitrophenyl guanidine | 1 : 1 | DMF | Reflux | 16 hours | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82.2% | 99.5% |

Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (Key Amine Intermediate 1)

The reduction of the nitro group in the precursor yields the crucial diamine intermediate.

Experimental Protocol:

In a 500ml four-hole flask, 10g of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (32.6mmol) is combined with 0.2g of 10% Pd/C and 300ml of ethyl acetate. While stirring, 7.2g of ammonium formate (114.1mmol) and 4.6g of anhydrous sodium sulfate (32.6mmol) are added. The mixture is heated to reflux and maintained for 6 hours.[2]

| Reactants | Molar Ratio | Catalyst | Solvent | Temperature | Reaction Time | Product | Yield | Purity (HPLC) |

| N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, Ammonium formate | 1 : 3.5 | 10% Pd/C | Ethyl acetate | Reflux | 6 hours | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | >90% | >99.5% |

Synthesis of 4-(4-methylpiperazinomethyl)benzoyl chloride (Key Acid Chloride Intermediate 2)

This intermediate provides the side chain of Imatinib. It is typically prepared from 4-(chloromethyl)benzoic acid and N-methylpiperazine, followed by conversion to the acid chloride.

Experimental Protocol (Amidation Step):

In a 3 L reaction bottle, 330.0 g of 4-chloromethyl-N-[4-methyl-3-[[4-(3-pyridine)-2-pyrimidine]amino]phenyl]benzamide is dissolved in 1.7 L of N,N-dimethylformamide. The solution is cooled to 5-10°C, and then 0.7 L of N-methylpiperazine is added dropwise. The reaction is continued under these conditions.[3]

Note: The direct synthesis of the acid chloride is often performed in situ or as a separate step using reagents like thionyl chloride.

Final Condensation Step: Synthesis of Imatinib

The final step involves the amide coupling of the two key intermediates.

Experimental Protocol:

To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (80 g) in pyridine (400 g) at 0°C, 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride (1.1 eq) is added. The reaction is stirred at 15-20°C for 1 hour. Water (400 mL) is then added, and the mixture is heated to 40°C. Subsequently, 26% NH4OH (200 g) and water (900 g) are added. The mixture is stirred at room temperature overnight. The resulting solid is filtered, washed with water, and dried under vacuum at 75°C.[4]

| Reactants | Molar Ratio | Solvent | Temperature | Reaction Time | Product | Yield | Purity |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride | 1 : 1.1 | Pyridine | 0-20°C | 1 hour | Imatinib | 95% | >98% |

Visualizing the Synthesis and Mechanism of Action

To better understand the relationships between the intermediates and the biological target of Imatinib, the following diagrams are provided.

References

- 1. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 2. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]

The Pivotal Role of 4-((4-Methylpiperazin-1-YL)methyl)benzoic Acid in Targeted Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid is a key chemical intermediate whose biological significance is intrinsically linked to its role as a cornerstone in the synthesis of Imatinib, a revolutionary targeted cancer therapeutic. While the compound itself does not exhibit significant independent pharmacological activity, its structural components are essential for the potent and selective inhibitory action of Imatinib on specific tyrosine kinases. This technical guide delves into the biological importance of this compound by examining its contribution to the mechanism of action, pharmacological profile, and therapeutic applications of Imatinib. We will explore the critical signaling pathways affected and provide detailed insights into the experimental validation of Imatinib's activity, thereby highlighting the indispensable role of its precursor.

Introduction to this compound

This compound, with the CAS number 106261-48-7, is a white crystalline powder.[1] Its molecular formula is C13H18N2O2 and it has a molecular weight of 234.29 g/mol .[2] While slightly soluble in water, it is readily used in organic synthesis.[3] The primary and most significant application of this compound is as a crucial intermediate in the manufacturing of Imatinib (marketed as Gleevec®), a first-in-class tyrosine kinase inhibitor.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 106261-48-7 | [1] |

| Molecular Formula | C13H18N2O2 | [2] |

| Molecular Weight | 234.29 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Slightly soluble in water | [3] |

The Biological Significance Derived from Imatinib

The profound biological significance of this compound is realized upon its incorporation into the Imatinib molecule. Imatinib has revolutionized the treatment of certain cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[4][5] Its mechanism of action is the targeted inhibition of specific protein tyrosine kinases that are constitutively activated in these cancers, leading to uncontrolled cell proliferation and survival.[6]

Target Kinases of Imatinib

Imatinib's primary targets include:

-

Bcr-Abl: A fusion protein resulting from the Philadelphia chromosome translocation, which is the hallmark of CML. The constitutive kinase activity of Bcr-Abl drives the pathogenesis of CML.[6][7]

-

c-Kit: A receptor tyrosine kinase. Gain-of-function mutations in c-Kit are primary drivers in the majority of GISTs.[6][7]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Another receptor tyrosine kinase that, when dysregulated, can contribute to various malignancies.[7]

Mechanism of Action of Imatinib

Imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases.[8] By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that promote cancer cell growth and survival.[7]

The moiety derived from this compound plays a crucial role in the overall structure and function of Imatinib. The methylpiperazine group, in particular, is critical for the solubility and oral bioavailability of the drug.[9] Furthermore, this part of the molecule contributes to the specific conformational binding of Imatinib to the inactive state of the Abl kinase, which is a key feature of its selectivity.

Signaling Pathways Targeted by Imatinib

The inhibition of Bcr-Abl, c-Kit, and PDGFR by Imatinib disrupts several downstream signaling pathways that are essential for tumor cell proliferation, survival, and metastasis.

Quantitative Data on Imatinib's Biological Activity

The following table summarizes the inhibitory potency of Imatinib against its key target kinases, demonstrating its high affinity and selectivity.

Table 2: In Vitro Inhibitory Activity of Imatinib

| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |

| v-Abl | 25 | In vitro kinase assay | [10] |

| Bcr-Abl | 250 | Cellular assay (p210 Bcr-Abl expressing cells) | [10] |

| c-Kit | 100 | In vitro kinase assay | [8] |

| PDGFR | 100 | In vitro kinase assay | [8] |

Experimental Protocols

The determination of the biological activity of Imatinib involves various in vitro and in vivo experimental protocols.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Methodology:

-

Purified recombinant kinase (e.g., Bcr-Abl, c-Kit) is incubated with a specific peptide substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP).

-

The test compound (Imatinib) at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the peptide substrate.

-

The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cellular Proliferation Assays

Objective: To assess the effect of a compound on the growth and viability of cancer cells that are dependent on the target kinase.

Methodology:

-

Cancer cells expressing the target kinase (e.g., K562 cells for Bcr-Abl) are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of the test compound (Imatinib).

-

The cells are incubated for a period of time (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Synthesis of Imatinib from this compound

The synthesis of Imatinib involves the coupling of this compound with a pyrimidinyl-aniline derivative. This highlights the practical importance of the title compound in the production of this life-saving medication.

Conclusion

References

- 1. Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation study of imatinib and characterization of new imatinib metabolites by liquid chromatography-triple-quadrupole and linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacology of imatinib (STI571) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic… [cymitquimica.com]

- 10. ashpublications.org [ashpublications.org]

An In-depth Technical Guide on 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid

This guide provides an overview of the fundamental physicochemical properties of 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The molecular formula and weight are critical parameters for any experimental protocol involving this compound. These values are foundational for stoichiometric calculations, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₂[1] |

| Molecular Weight | 234.29 g/mol [1][2] |

Logical Relationship of Chemical Properties

The relationship between the chemical's nomenclature, its structural representation, and its derived molecular properties is fundamental. The IUPAC name dictates the precise arrangement of atoms, which in turn defines the molecular formula and allows for the calculation of the molecular weight.

Chemical property derivation pathway.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Imatinib Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of key precursors in the synthesis of Imatinib, a cornerstone in targeted cancer therapy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of critical molecular interactions.

Physicochemical Properties of Imatinib Precursors

The following tables summarize the key physical and chemical properties of three principal precursors involved in the synthesis of Imatinib: 2-Methyl-5-nitroaniline, Cyclopropylamine, and N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. This data is crucial for understanding the behavior of these molecules in various synthetic and analytical procedures.

Table 1: Physical and Chemical Properties of 2-Methyl-5-nitroaniline

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | Yellow to orange-brown crystalline solid/powder | [1][3][4] |

| Melting Point | 103-109 °C | [4][5][6] |

| Solubility | Insoluble in water; Soluble in dilute HCl, ethanol, acetone, and chloroform. | [4][5] |

| Density | 1.365 g/cm³ at 15 °C | [7] |

| logP | 1.87 | [7] |

| CAS Number | 99-55-8 | [2] |

Table 2: Physical and Chemical Properties of Cyclopropylamine

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇N | [8][9][10] |

| Molecular Weight | 57.09 g/mol | [8][10] |

| Appearance | Colorless to pale yellow liquid | [8][9] |

| Odor | Ammonia-like | [8] |

| Boiling Point | 49-50 °C | [11] |

| Melting Point | -50 °C | [11] |

| Density | 0.824 g/mL at 25 °C | [11] |

| Refractive Index | n20/D 1.420 | [11] |

| Solubility | Miscible with water, methanol, ethanol, benzene, toluene, ether, and chloroform. | [11] |

| Vapor Pressure | 4.67 psi at 20 °C | |

| CAS Number | 765-30-0 | [9] |

Table 3: Physical and Chemical Properties of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₅N₅ | [12][13][14] |

| Molecular Weight | 277.32 g/mol | [12][14] |

| Appearance | Light orange to yellow to green powder/crystal | [15] |

| Melting Point | 133-135 °C; 143-147 °C | [12][15] |

| Solubility | Soluble in DMSO and Methanol. | [12] |

| Accurate Mass | 277.1327 | [13] |

| CAS Number | 152460-10-1 | [12][13] |

Experimental Protocols for Precursor Synthesis

Detailed methodologies for the synthesis of key Imatinib precursors are provided below. These protocols are compiled from established literature and offer a framework for laboratory-scale preparation.

Synthesis of 2-Methyl-5-nitroaniline

This protocol describes the nitration of o-toluidine to produce 2-Methyl-5-nitroaniline.[3]

Materials:

-

o-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH) solution

-

Ice

-

Water

Procedure:

-

In a reaction vessel, cool concentrated sulfuric acid to -10 °C using a salt/ice bath.

-

Slowly add o-toluidine dropwise to the cooled sulfuric acid with vigorous stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the o-toluidine/sulfuric acid mixture over a period of 2 hours, maintaining the reaction temperature at -10 °C.

-

After the addition is complete, pour the reaction mixture onto crushed ice.

-

Carefully neutralize the acidic solution with a sodium hydroxide solution until an orange precipitate forms.

-

Collect the crude 2-Methyl-5-nitroaniline precipitate by filtration.

-

Wash the precipitate thoroughly with water.

-

The product can be further purified by recrystallization from ethanol or water to yield yellow to orange-brown crystals.

Synthesis of Cyclopropylamine

Several methods exist for the synthesis of cyclopropylamine. One common approach involves the Hofmann rearrangement of cyclopropanecarboxamide. Another method starts from 1,3-propanediol.[11]

Method 1: From 1,3-propanediol (Conceptual Steps)

-

Bromination: Convert 1,3-propanediol to 1,3-dibromopropane.

-

Cyanation: React 1,3-dibromopropane with a cyanide source to form 1,3-dicyanopropane.

-

Cyclization: Induce cyclization to form cyclopropanecarbonitrile.

-

Amidation: Hydrolyze the nitrile to cyclopropanecarboxamide.

-

Hofmann Rearrangement: Treat cyclopropanecarboxamide with a suitable reagent like bromine and a strong base to yield cyclopropylamine.

Method 2: Reductive Amination (General Protocol) [8]

-

Dissolve cyclopropanecarboxaldehyde or cyclopropanone in a suitable solvent.

-

Add ammonia or a primary amine.

-

Introduce a reducing agent such as sodium borohydride or hydrogen gas over a metal catalyst.

-

Monitor the reaction until completion.

-

Work up the reaction mixture to isolate the cyclopropylamine product.

Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

This key intermediate is synthesized through the reduction of its nitro precursor, N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.[16]

Materials:

-

N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate or Formic acid

-

Ester solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (optional)

-

Water

-

Normal hexane

Procedure:

-

In a reaction flask, dissolve N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in an ester solvent such as ethyl acetate.

-

Add 10% palladium on carbon catalyst.

-

Add a reducing agent, such as ammonium formate or formic acid. Anhydrous sodium sulfate can also be added.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Wash the filtrate with water.

-

Concentrate the filtrate to dryness.

-

Recrystallize the crude product from a mixed solvent system of ethyl acetate and normal hexane to obtain pure N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the Imatinib mechanism of action and a general workflow for precursor synthesis.

Caption: Imatinib's mechanism of action in inhibiting the BCR-ABL signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Methyl-5-nitro aniline manufacturers | Corey Organics [coreyorganics.com]

- 3. benchchem.com [benchchem.com]

- 4. Dyes Chemicals - 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier from Ahmedabad | Chandan Intermediates & Chemicals Pvt Ltd [chandanintermediate.com]

- 5. 2-Methyl-5-nitroaniline | 99-55-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. CAS 765-30-0: Cyclopropylamine | CymitQuimica [cymitquimica.com]

- 10. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 12. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | C16H15N5 - BuyersGuideChem [buyersguidechem.com]

- 13. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine [lgcstandards.com]

- 14. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | 152460-10-1 [chemicalbook.com]

- 15. 2-(5-Amino-2-methylanilino)-4-(3-pyridyl)pyrimidine | 152460-10-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

The Crucial Precursor: A Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid in the Synthesis of Gleevec

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, a pivotal precursor in the manufacturing of Imatinib (Gleevec), a landmark targeted therapy for chronic myeloid leukemia (CML) and other cancers. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols, quantitative data, and a visualization of its role in the broader context of Gleevec's mechanism of action.

Introduction: The Significance of a Precursor

Imatinib, marketed as Gleevec, revolutionized cancer treatment by specifically targeting the BCR-ABL tyrosine kinase, the molecular driver of CML.[1][2] The efficient and scalable synthesis of Imatinib is paramount for its accessibility to patients worldwide. A key building block in this synthesis is this compound. Its structure provides the necessary methylpiperazine moiety that is crucial for Imatinib's binding to the ATP-binding pocket of the BCR-ABL protein, thereby inhibiting its activity.[3] This guide delves into the chemical synthesis of this critical intermediate and its subsequent conversion to Imatinib.

Synthesis of this compound

Several synthetic routes to this compound have been developed, aiming for high yield, purity, and cost-effectiveness. The most common methods involve the reaction of a substituted toluene derivative with N-methylpiperazine.

Synthesis from 4-(Chloromethyl)benzoic Acid

A prevalent method involves the nucleophilic substitution of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol:

-

Reaction Setup: In a suitable reactor equipped with a stirrer and thermometer, add 100g of 4-(chloromethyl)benzoic acid, 59g of N-methylpiperazine, and 41g of potassium carbonate to 400ml of water.[4]

-

Reaction: Heat the mixture to 150°C and maintain for 30 minutes.[4]

-

Work-up: Cool the reaction mixture to room temperature. The product is then purified.[4]

-

Isolation: The dihydrochloride salt can be precipitated by passing hydrogen chloride gas through the solution, followed by centrifugation to obtain the solid product.[4]

Synthesis from p-Cyanobenzyl Chloride and Hydrolysis

An alternative route begins with p-cyanobenzyl chloride, which first reacts with methylpiperazine. The resulting nitrile is then hydrolyzed to the carboxylic acid.[2]

Experimental Protocol:

-

Reaction with Methylpiperazine: Dissolve p-cyanobenzyl chloride (1g, 6.6mmol) in a mixed solvent of ethanol and water (10mL, 2:1 ratio). Add methylpiperazine (1.2 eq, 0.792g, 7.92mmol).[2]

-

Heating: Heat the reaction mixture at 70°C for 1-2 hours.[2]

-

Intermediate Isolation: Cool the mixture to room temperature and recover most of the ethanol to obtain 4-(4-methyl-1-piperazinyl)benzonitrile.[2]

-

Hydrolysis: Add sodium hydroxide (6 eq, 1.584g, 39.6mmol) and heat the reaction at 70°C until the reaction is complete.[2]

-

Acidification and Isolation: Cool the reaction to room temperature and, in an ice bath, slowly add dilute hydrochloric acid to adjust the pH to 1. Add sodium chloride to saturation, cool to precipitate the solid product, filter, and dry to obtain this compound hydrochloride.[2]

Data Presentation: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 4-(Chloromethyl)benzoic acid | N-methylpiperazine, Potassium Carbonate | Water | 150 | 0.5 | 97.9 | 99.9 | [4] |

| 4-(Chloromethyl)benzoic acid | N-methylpiperazine, Sodium Bicarbonate | DMF | 30 | 2 | 97.3 | 99.8 | [5] |

| p-Cyanobenzyl Chloride | Methylpiperazine, Sodium Hydroxide | Ethanol/Water | 70-90 | 1-2 (amination), then hydrolysis | - | - | [2] |

Synthesis of Imatinib from the Precursor

The synthesized this compound is then coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine to form Imatinib. This amide bond formation is a critical step in the overall synthesis.

Experimental Protocol:

-

Activation of Carboxylic Acid: To a suspension of 4-((4-methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride (30 g) in pyridine (100 g) at 20°C, add thionyl chloride (11.5 g). Stir the mixture at 45-50°C for 1-2 hours to form the acid chloride.[6]

-

Coupling Reaction: Cool the mixture to 0°C and add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (20 g).[6]

-

Reaction Progression: Stir the reaction at 15-25°C for 1 hour.[6]

-

Work-up and Isolation: Add water (100 mL) and heat to 40°C. Then, add 26% ammonium hydroxide (50 g) and more water (225 mL). The solid product (Imatinib) is filtered, washed with water, and dried.[6]

Data Presentation: Imatinib Synthesis

| Precursor | Coupling Partner | Coupling Reagent | Solvent | Yield (%) | Purity (%) | Reference |

| 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Thionyl Chloride | Pyridine | 95 | >98 | [6] |

Mechanism of Action and Signaling Pathways

Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[1] The Philadelphia chromosome translocation in CML results in the formation of the constitutively active BCR-ABL fusion protein, which drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[7][8]

BCR-ABL Downstream Signaling

The constitutively active BCR-ABL kinase phosphorylates a host of substrate proteins, leading to the activation of key signaling cascades, including:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation.[7]

-

PI3K/AKT/mTOR Pathway: This pathway promotes cell survival by inhibiting apoptosis.[9]

-

JAK/STAT Pathway: This pathway is involved in cytokine-independent growth.[8]

Imatinib competitively binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting these downstream pathways, ultimately leading to the apoptosis of cancer cells.[3]

Visualizing the Synthesis and Mechanism

Caption: Synthesis of Imatinib and its mechanism of action.

Caption: Downstream signaling pathways of BCR-ABL inhibited by Imatinib.

Conclusion

The synthesis of this compound is a critical step in the production of the life-saving drug Imatinib. The methodologies presented in this guide highlight efficient and high-yielding routes to this key precursor. Understanding the synthesis of this compound, in conjunction with the mechanism of action of Imatinib, provides a comprehensive picture for researchers and professionals in the field of drug development. The continued optimization of these synthetic pathways is essential to ensure the broad availability of this targeted cancer therapy.

References

- 1. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 5. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 6. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid is a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers.[1][2] A thorough understanding of its spectroscopic and synthetic characteristics is crucial for process optimization, quality control, and the development of related compounds. This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols for its synthesis and analysis, and a logical workflow for its preparation and characterization.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | d, J=8.1Hz | 2H | Ar-H (ortho to COOH) |

| 7.41 | d, J=8.0Hz | 2H | Ar-H (ortho to CH₂) |

| 3.18-3.95 | m | 8H | Piperazine ring protons |

| 2.44 | bs | 2H | -CH₂-Ar |

| 2.27 | s | 3H | -CH₃ |

Solvent: d6-DMSO, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.7 | C=O (Carboxylic acid) |

| 147.3 | Aromatic C (quaternary) |

| 144.2 | Aromatic C (quaternary) |

| 140.5 | Aromatic C-H |

| 133.6 | Aromatic C-H |

| 131.0 | Aromatic C-H |

| 130.8 | Aromatic C-H |

| 130.3 | Aromatic C (quaternary) |

| 128.5 | Aromatic C-H |

| 127.3 | Aromatic C-H |

| 124.2 | Aromatic C (quaternary) |

| 120.3 | Aromatic C-H |

| 116.8 | Aromatic C-H |

| 111.1 | Aromatic C-H |

| 103.2 | Aromatic C-H |

| 46.3 | Piperazine ring C |

| 18.5 | -CH₃ |

Solvent: DMSO-d6, Spectrometer Frequency: 125 MHz[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data of this compound

| Ion | m/z (calculated) | m/z (observed) | Technique |

| [M+H]⁺ | 235.1441 | Not explicitly found | ESI |

Note: While a specific experimental mass spectrum for the final compound was not found in the search results, the molecular weight is well-established.[1][4] High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common technique for the analysis of such compounds.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis Protocol

Several synthetic routes for this compound have been reported. A common and efficient method involves the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine.[5]

Reductive Amination Synthesis

-

Reaction Setup: In a reaction vessel, dissolve 4-formylbenzoic acid in a suitable solvent such as chloroform.

-

Addition of Reagents: Add 1-methylpiperazine to the solution. Subsequently, slowly add a solution of sodium triacetoxyborohydride in the same solvent. The reaction is typically carried out at room temperature.[5]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Workflow and Logical Relationships

The synthesis and characterization of this compound follow a logical workflow, ensuring the identity and purity of the final product.

Caption: Workflow for the synthesis and characterization.

The synthesis begins with commercially available starting materials and proceeds through a reductive amination reaction. Following work-up and purification, the isolated product is subjected to a suite of analytical techniques. NMR spectroscopy provides detailed structural information, while mass spectrometry confirms the molecular weight. Purity is typically assessed by HPLC. This comprehensive analysis ensures the final product meets the required specifications for its use in further synthetic applications, such as the production of Imatinib.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Large-Scale Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid is a pivotal intermediate in the pharmaceutical industry, most notably as a key building block in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] The efficient and scalable synthesis of this compound is therefore of critical importance to ensure the production of high-purity active pharmaceutical ingredients. These application notes provide detailed protocols for the large-scale synthesis of this compound, along with data presentation and workflow visualizations to aid researchers and production chemists.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 106261-48-7[2] |

| Molecular Formula | C13H18N2O2[2][3] |

| Molecular Weight | 234.29 g/mol [2][3] |

| Appearance | White crystalline powder[2] |

| Boiling Point | 377.198°C at 760 mmHg[2] |

| Density | 1.175 g/cm³[2] |

| Solubility | Slightly soluble in water, soluble in organic solvents.[2][4] |

Experimental Protocols

Several synthetic routes for the large-scale production of this compound have been reported. Below are detailed protocols for three common methods.

Protocol 1: From 4-(Chloromethyl)benzoic Acid

This method involves the direct reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.

Experimental Workflow:

Caption: Synthesis from 4-(Chloromethyl)benzoic Acid.

Methodology:

-

Reaction Setup: In a suitable reactor equipped with a stirrer and thermometer, charge 4-(chloromethyl)benzoic acid (100g), N-methylpiperazine (59g), an acid scavenger such as potassium carbonate (41g) or sodium bicarbonate (49g), and a solvent like water (400ml) or N,N-dimethylformamide (350ml).[5][6]

-

Reaction: Heat the mixture to a temperature between 30°C and 150°C and stir for 0.5 to 2 hours.[5][6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The reaction solution is then subjected to nanofiltration to remove unreacted N-methylpiperazine, the acid scavenger, and resulting salts.[6]

-

Product Isolation: Introduce hydrogen chloride gas into the concentrated solution to precipitate the product as this compound dihydrochloride.[5][6]

-

Final Product: The white solid is collected by centrifugation, yielding a product with a purity of ≥99.8% and a yield of approximately 95-98%.[6]

Quantitative Data Summary (Protocol 1):

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |

| 100g p-chloromethyl benzoic acid | 59g N-methylpiperazine, 41g K2CO3 | 400ml Water | 150 | 0.5 | 99.9 | 97.9 |

| 100g p-chloromethyl benzoic acid | 60g N-methylpiperazine, 49g NaHCO3 | 350ml DMF | 30 | 2 | 99.8 | 97.3 |

| 100g p-chloromethyl benzoic acid | 59g N-methylpiperazine, 23.5g NaOH | 400ml Water | 50 | 1 | 99.8 | 96.8 |

Protocol 2: From 4-Formylbenzoic Acid via Reductive Amination

This route utilizes a reductive amination reaction between 4-formylbenzoic acid and 1-methylpiperazine.

Experimental Workflow:

Caption: Synthesis via Reductive Amination.

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve 4-formylbenzoic acid and 1-methylpiperazine in a suitable solvent such as chloroform.

-

Reaction: Add a reducing agent, for example, sodium borohydride in the presence of acetic acid, to the mixture at a controlled temperature between 0-20°C.[7] The reaction is typically stirred for several hours.

-

Work-up: Once the reaction is complete, it is quenched, and the product is extracted using an organic solvent.

-

Purification: The solvent is removed by evaporation, and the resulting residue can be further purified if necessary to yield this compound. This method has been reported to achieve yields of around 90%.[7]

Quantitative Data Summary (Protocol 2):

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Formylbenzoic acid | 1-Methylpiperazine, NaBH4, Acetic Acid | Chloroform | 0-20 | 13 | ~90 |

Protocol 3: Hydrolysis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

This protocol starts with the nitrile derivative, which is then hydrolyzed to the carboxylic acid.

Experimental Workflow:

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 5. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 6. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 7. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

Application Note and Protocol: A Robust Reductive Alkylation Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to the tyrosine kinase inhibitor Imatinib. Its synthesis via reductive alkylation, also known as reductive amination, of 4-formylbenzoic acid and 1-methylpiperazine offers a direct and efficient route. This application note provides a detailed protocol for this synthesis, employing sodium triacetoxyborohydride as a mild and selective reducing agent. The procedure is characterized by high yields and straightforward purification, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Chemical Reaction

The synthesis proceeds through the formation of an iminium ion intermediate from the reaction of 4-formylbenzoic acid and 1-methylpiperazine, which is then reduced in situ by a hydride source to yield the final product.

Reaction Scheme:

4-Formylbenzoic acid + 1-Methylpiperazine → this compound

Experimental Protocol

This protocol details the reductive alkylation of 4-formylbenzoic acid with 1-methylpiperazine.

Materials and Reagents:

-

4-Formylbenzoic acid

-

1-Methylpiperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Hydrochloric acid (HCl), 2 M solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a solution of 4-formylbenzoic acid (1 equivalent) in methanol, add 1-methylpiperazine (1.2 equivalents) and sodium bicarbonate (1.5 equivalents).[1]

-

Imine Formation: Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Extraction:

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).[1]

-

Combine the organic layers.

-

-

Purification:

-

Final Product: The resulting residue, this compound, can be further purified by recrystallization if necessary. The product is typically obtained as a white solid.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13 | Starting Material |

| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | Reagent |

| This compound | C₁₃H₁₈N₂O₂ | 234.29 | Product |

Table 2: Summary of a Representative Synthesis

| Parameter | Value |

| Yield | 90-99%[1] |

| Purity (by HPLC) | >98% |

| Appearance | White solid |

| ¹H NMR (400 MHz, d₆-DMSO) | δ: 2.27 (s, 3H), 2.44 (bs, 2H), 3.18-3.95 (m, 8H), 7.41 (d, 2H, J=8Hz), 7.89 (d, 2H, J=8.1Hz)[2][3] |

Visualizations

Diagram 1: Chemical Reaction Pathway

Caption: Figure 1: Reductive Alkylation Reaction Pathway

Diagram 2: Experimental Workflowdot

References

Application Note: ¹H NMR Characterization of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the targeted cancer therapy drug Imatinib. Accurate structural elucidation and purity assessment are critical for its use in drug development. This document outlines the sample preparation, data acquisition parameters, and spectral analysis for unambiguous identification of the compound.

Introduction

This compound is a disubstituted benzene derivative containing a carboxylic acid group and a methylpiperazinylmethyl substituent. Its chemical structure necessitates careful characterization to ensure the correct connectivity and isomeric purity. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms in a molecule, making it an ideal method for the structural verification of this compound. This note presents a standard operating procedure for acquiring and interpreting the ¹H NMR spectrum of the title compound.

Chemical Structure

IUPAC Name: this compound[1] Molecular Formula: C₁₃H₁₈N₂O₂[1] Molecular Weight: 234.29 g/mol [1] CAS Number: 106261-48-7[1]

Experimental Protocol

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve the acidic and basic moieties of the molecule and its unobtrusive signal in the ¹H NMR spectrum.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount may be added.

-

Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

-

Instrument: A 400 MHz NMR spectrometer is recommended for obtaining a well-resolved spectrum.

-

Parameters: The following acquisition parameters are suggested:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) signal before performing the Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm or the TMS signal to 0.00 ppm.

-

Integration: Integrate all the signals in the spectrum to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift (in ppm) of each signal.

Data Presentation

The expected ¹H NMR spectral data for this compound in DMSO-d₆ at 400 MHz is summarized in the table below.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.89 | Doublet (d) | 2H | Ar-H (ortho to -COOH) |

| 7.41 | Doublet (d) | 2H | Ar-H (ortho to -CH₂-) |

| 3.18-3.95 | Multiplet (m) | 8H | -CH₂- (piperazine ring) |

| 2.44 | Broad Singlet (bs) | 2H | -CH₂- (benzylic) |

| 2.27 | Singlet (s) | 3H | -CH₃ |

¹H NMR Spectrum Analysis and Signal Assignments

-

Aromatic Protons (7.89 and 7.41 ppm): The two doublets in the aromatic region correspond to the four protons on the benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear at a lower field (7.89 ppm) compared to the protons ortho to the electron-donating methylene group (7.41 ppm). The coupling constant for both doublets is approximately 8 Hz, which is typical for ortho-coupling in a para-substituted benzene ring.

-

Piperazine Ring Protons (3.18-3.95 ppm): The complex multiplet integrating to eight protons is attributed to the four methylene groups of the piperazine ring. The broadness and complexity of this signal are due to the conformational flexibility of the piperazine ring and potential coupling between adjacent methylene protons.

-

Benzylic Protons (2.44 ppm): The broad singlet at 2.44 ppm, integrating to two protons, is assigned to the benzylic methylene group connecting the piperazine ring to the benzoic acid moiety.

-

Methyl Protons (2.27 ppm): The singlet at 2.27 ppm, integrating to three protons, corresponds to the methyl group attached to the nitrogen atom of the piperazine ring.

Experimental Workflow

Caption: Experimental workflow for the ¹H NMR characterization of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a unique fingerprint that allows for its unambiguous identification. The well-resolved signals corresponding to the aromatic, piperazine, benzylic, and methyl protons are consistent with the expected chemical structure. This application note provides a comprehensive protocol for the successful acquisition and interpretation of the ¹H NMR data, which is essential for quality control and characterization in a research and drug development setting.

References

Application Notes & Protocols for the Synthesis of Imatinib using 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activation of which is the underlying cause of Chronic Myeloid Leukemia (CML). It is also an inhibitor of other tyrosine kinases such as c-Kit and PDGF-R. The synthesis of Imatinib involves several key steps, with one of the crucial intermediates being 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. This document provides detailed application notes and protocols for the synthesis of Imatinib utilizing this key intermediate.

The overall synthetic strategy involves the amidation of this compound with N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This key coupling reaction forms the final Imatinib molecule. The purity and yield of the final product are highly dependent on the quality of the starting materials and the precise control of reaction conditions.

Quantitative Data

The following table summarizes typical quantitative data for the key steps in the synthesis of Imatinib from this compound. The data is compiled from various reported synthetic routes and may vary based on specific experimental conditions.

| Step | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| Activation of Carboxylic Acid | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride | Dichloromethane | 2-4 | 25-40 | 95-98 | >98 |

| Amide Coupling | Activated 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride | N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Pyridine | 12-24 | 80-100 | 85-92 | >99 |

| Overall Yield | This compound | N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | - | - | - | 80-90 | >99 |

Experimental Protocols